Sodium 4-nitrophenolate
Overview
Description
Sodium 4-nitrophenolate is an organic compound with the molecular formula C6H4NO3Na. It is the sodium salt of 4-nitrophenol, a compound known for its yellow crystalline appearance. This compound is widely used in various scientific and industrial applications due to its unique chemical properties, including its role as an intermediate in organic synthesis and its use in the preparation of dyes and pigments.
Mechanism of Action
Target of Action
Sodium 4-nitrophenolate primarily targets the optical properties of certain materials . It is used in the growth of single crystals, which are essential for various optical applications . The compound also plays a role in the catalytic reduction of 4-nitrophenol by nanostructured materials .
Mode of Action
This compound interacts with its targets through a delocalized electron mechanism , which enhances the nonlinear optical (NLO) properties of the materials . This interaction results in the enhancement of the second and third harmonic generation efficiencies of the grown crystals . In the catalytic reduction process, this compound likely interacts with the reducing agents, such as NaBH4, to facilitate the reduction of 4-nitrophenol .
Biochemical Pathways
The compound affects the nitrate reduction pathway . It has been found to upregulate nitrate reductase, a key enzyme in this pathway . This leads to enhanced denitrification efficiency in certain bacterial strains .
Pharmacokinetics
The compound’s optical properties and its role in the growth of single crystals suggest that it may have unique physicochemical characteristics .
Result of Action
The action of this compound results in enhanced optical properties of the materials it interacts with . For instance, it improves the optical transmittance in the visible and NIR regions of the grown crystals . In terms of its role in catalytic reduction, the compound enhances the efficiency of 4-nitrophenol reduction .
Action Environment
Environmental factors can influence the action of this compound. For instance, the compound’s effectiveness in enhancing optical properties or catalytic reduction efficiency may vary depending on the specific conditions of the environment
Biochemical Analysis
Cellular Effects
It’s believed that Sodium 4-nitrophenolate could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s thought that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-nitrophenolate can be synthesized through the neutralization of 4-nitrophenol with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where 4-nitrophenol is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in its solid form.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization methods. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The industrial production also includes steps for purification and crystallization to obtain this compound with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-nitrophenolate undergoes various chemical reactions, including:
Reduction: this compound can be reduced to 4-aminophenol using reducing agents such as sodium borohydride. This reaction is commonly used in the synthesis of pharmaceuticals and other organic compounds.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. This property makes it a valuable intermediate in organic synthesis.
Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Various nucleophiles, such as amines and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products:
Reduction: 4-Aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Oxidized phenolic compounds.
Scientific Research Applications
Sodium 4-nitrophenolate has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: this compound is used in enzymatic assays to study enzyme kinetics and mechanisms.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Sodium 4-nitrophenolate can be compared with other similar compounds, such as:
Sodium 2-nitrophenolate: Similar in structure but with the nitro group in the ortho position, leading to different reactivity and applications.
Sodium 3-nitrophenolate: The nitro group is in the meta position, affecting its chemical properties and uses.
Sodium 4-aminophenolate: The reduced form of this compound, used in different applications due to the presence of the amino group.
Uniqueness: this compound is unique due to its specific positioning of the nitro group, which influences its reactivity and makes it suitable for a wide range of chemical reactions and applications.
Properties
CAS No. |
824-78-2 |
---|---|
Molecular Formula |
C6H5NNaO3 |
Molecular Weight |
162.10 g/mol |
IUPAC Name |
sodium;4-nitrophenolate |
InChI |
InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H; |
InChI Key |
OORLTLMFPORJLV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O.[Na] |
Color/Form |
Yellow crystalline solid |
824-78-2 | |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Related CAS |
100-02-7 (Parent) |
solubility |
Sol in wate |
Synonyms |
Sodium-4-nitrophenoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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